molecular formula C18H17N3O2 B11011702 N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B11011702
M. Wt: 307.3 g/mol
InChI Key: NPPSIKXOBJNQGS-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a synthetic organic compound that features both benzimidazole and benzofuran moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of Benzofuran Moiety: This can be synthesized via the cyclization of 2-hydroxyaryl ketones.

    Coupling Reaction: The benzimidazole and benzofuran intermediates are then coupled using appropriate linkers and conditions, such as acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzofuran Derivatives: Compounds like amiodarone, used as an antiarrhythmic agent.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is unique due to its combination of benzimidazole and benzofuran moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C18H17N3O2/c22-18(10-12-5-6-13-7-8-23-16(13)9-12)19-11-17-20-14-3-1-2-4-15(14)21-17/h1-6,9H,7-8,10-11H2,(H,19,22)(H,20,21)

InChI Key

NPPSIKXOBJNQGS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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